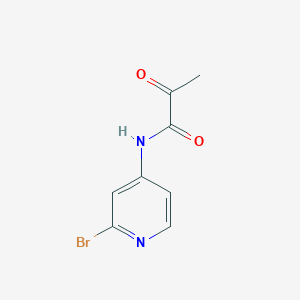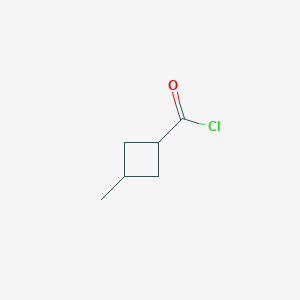
3-Methylcyclobutane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of cyclobutane, a four-membered ring structure, with a methyl group attached to the third carbon and a carbonyl chloride group attached to the first carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride:
3-Methylcyclobutanecarboxylic acid+SOCl2→3-Methylcyclobutane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylcyclobutanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Methylcyclobutane-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-methylcyclobutane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, such as amines and alcohols, through the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarbonyl chloride: Lacks the methyl group at the third carbon.
3-Methylcyclopentanecarbonyl chloride: Contains a five-membered ring instead of a four-membered ring.
3-Methylcyclobutanecarboxylic acid: The carboxylic acid derivative of 3-methylcyclobutane.
Uniqueness
3-Methylcyclobutane-1-carbonyl chloride is unique due to its combination of a strained four-membered ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and stability characteristics, making it valuable in synthetic chemistry and various applications.
Eigenschaften
Molekularformel |
C6H9ClO |
|---|---|
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
3-methylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
FRJQIJBBUSLDRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)
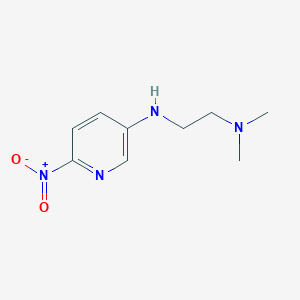
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
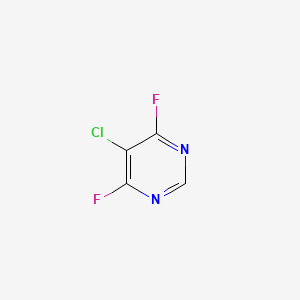
![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
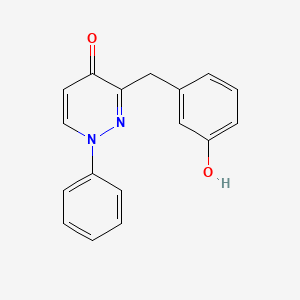
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
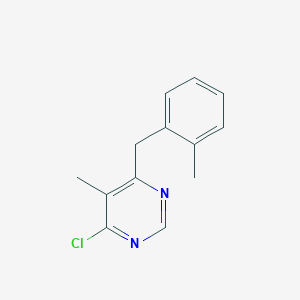
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
